molecular formula C12H10ClNO B1629668 5-(4-fluoro-3-methoxyphenyl)-2H-Tetrazole CAS No. 1092657-05-0

5-(4-fluoro-3-methoxyphenyl)-2H-Tetrazole

Cat. No. B1629668
M. Wt: 219.66 g/mol
InChI Key: AASKFMJJTUHRDO-UHFFFAOYSA-N
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Description

  • PubChem Substance ID : 329781061

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of related tetrazole derivatives has been determined using X-ray crystallography, revealing insights into the molecular arrangement and interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds (Al-Hourani et al., 2015).

Antimicrobial Activity

Tetrazole derivatives have been synthesized and screened for their antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Puthran et al., 2019).

Molecular Docking and Inhibitory Potential

Molecular docking studies of tetrazole derivatives have been conducted to understand their orientation and interaction within enzyme active sites, such as cyclooxygenase-2. This highlights their potential as enzyme inhibitors (Al-Hourani et al., 2015).

Synthesis of Novel Compounds

Research has focused on synthesizing novel compounds using tetrazole derivatives, contributing to the expansion of chemical libraries for various applications (Yu, 2002).

Fluorescence and Spectroscopy

Tetrazole derivatives have been used to develop fluorescent probes for sensing pH and metal cations, demonstrating their utility in chemical sensing and analysis (Tanaka et al., 2001).

Antibacterial and Antitubercular Activity

Some tetrazole derivatives have shown promising antibacterial and antitubercular activities, suggesting their potential in medicinal chemistry and drug development (Shingare et al., 2018).

Radiopharmaceutical Applications

Tetrazole derivatives have been synthesized for potential use in radiopharmaceuticals, indicating their applications in medical imaging and diagnosis (Katoch-Rouse et al., 2003).

Anti-Inflammatory Studies

Novel tetrazole-incorporated compounds have been evaluated for their anti-inflammatory potential, broadening their application in pharmacology (Sureshkumar et al., 2017).

Safety And Hazards

  • Storage : Store as a non-combustible solid

properties

IUPAC Name

5-(4-fluoro-3-methoxyphenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4O/c1-14-7-4-5(2-3-6(7)9)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPGZKBHWLPRKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NNN=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-fluoro-3-methoxyphenyl)-2H-Tetrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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